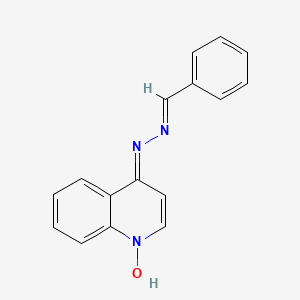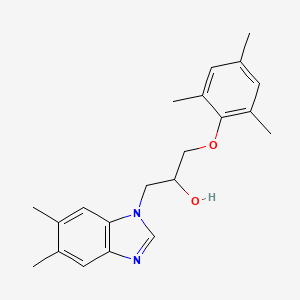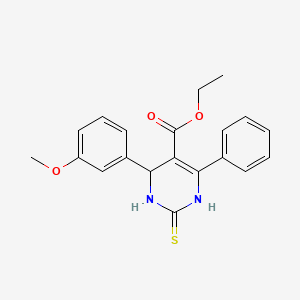
benzaldehyde (1-oxido-4-quinolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde (1-oxido-4-quinolinyl)hydrazone, also known as AQH, is a chemical compound that has been studied for its potential use in various scientific research applications. AQH is a hydrazone derivative of 4-hydroxyquinoline-1-oxide and benzaldehyde, and it has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of benzaldehyde (1-oxido-4-quinolinyl)hydrazone is not fully understood, but it is believed to involve the chelation of metal ions and the generation of reactive oxygen species (ROS). This compound has been found to bind to metal ions such as copper, iron, and zinc, forming stable complexes that can generate ROS through Fenton-like reactions. The ROS generated by this compound can induce oxidative stress and DNA damage, leading to cytotoxicity and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, apoptosis, and anti-inflammatory activity. This compound has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
The advantages of using benzaldehyde (1-oxido-4-quinolinyl)hydrazone in lab experiments include its high selectivity and sensitivity towards metal ions, its relatively simple synthesis method, and its potential use as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its potential toxicity towards normal cells, its limited solubility in aqueous solutions, and its potential instability under certain experimental conditions.
将来の方向性
There are several potential future directions for the study of benzaldehyde (1-oxido-4-quinolinyl)hydrazone in scientific research. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the optimization of the synthesis method of this compound to improve its yield and purity. Additionally, the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases warrants further investigation. Finally, the study of the mechanism of action of this compound and its interactions with metal ions and biological systems could provide valuable insights into the development of new drugs and therapies.
合成法
Benzaldehyde (1-oxido-4-quinolinyl)hydrazone can be synthesized by the reaction of 4-hydroxyquinoline-1-oxide with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The synthesis of this compound has been reported in various scientific literature, and it has been found to be a relatively simple and efficient process.
科学的研究の応用
Benzaldehyde (1-oxido-4-quinolinyl)hydrazone has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential anti-inflammatory agent. This compound has been found to exhibit high selectivity and sensitivity towards metal ions such as copper, iron, and zinc, and it has been used as a fluorescent probe for the detection of these ions in biological systems. Additionally, this compound has been found to exhibit cytotoxic activity against various cancer cell lines, and it has been proposed as a potential anticancer agent. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(E)-N-[(E)-benzylideneamino]-1-hydroxyquinolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-19-11-10-15(14-8-4-5-9-16(14)19)18-17-12-13-6-2-1-3-7-13/h1-12,20H/b17-12+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADULRJEAPARSI-NLKSIUOISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2C=CN(C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C/2\C=CN(C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B4999392.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-1-naphthylbenzenesulfonamide](/img/structure/B4999396.png)

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)
![11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4999420.png)
![4-ethoxy-3-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4999426.png)

![5-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4999434.png)
![2-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4999440.png)
![phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate](/img/structure/B4999445.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B4999497.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)